molecular formula C18H20N4O3S2 B10870853 ethyl 2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate

ethyl 2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate

Cat. No.: B10870853
M. Wt: 404.5 g/mol
InChI Key: JYBABBHNEWPLOO-UHFFFAOYSA-N
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Description

ETHYL 2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that features both imidazole and benzothiazole moieties. These heterocyclic structures are known for their significant biological and chemical properties, making the compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps, starting with the preparation of the imidazole and benzothiazole intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles, while the benzothiazole ring is often formed via the condensation of o-aminothiophenol with carboxylic acids or their derivatives .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures, pressures, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom in the imidazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole and benzothiazole rings can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The compound’s ability to undergo various chemical modifications also allows it to interact with different pathways and exert diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its combination of imidazole and benzothiazole moieties, which confer a broad spectrum of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H20N4O3S2

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 2-[[2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C18H20N4O3S2/c1-4-12-10(3)19-17(20-12)26-9-15(23)22-18-21-13-7-6-11(8-14(13)27-18)16(24)25-5-2/h6-8H,4-5,9H2,1-3H3,(H,19,20)(H,21,22,23)

InChI Key

JYBABBHNEWPLOO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OCC)C

Origin of Product

United States

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